Cas no 42749-49-5 ((-)-n-[(4-methylphenyl)sulfonyl]-d-glutamine)

(-)-N-[(4-Methylphenyl)sulfonyl]-D-glutamine is a chiral sulfonamide derivative of D-glutamine, characterized by its stereospecific configuration and functionalized aromatic sulfonyl group. This compound is of interest in synthetic and medicinal chemistry due to its potential as a building block for peptidomimetics and enzyme inhibitors. The presence of the sulfonyl moiety enhances stability and modulates reactivity, while the D-glutamine backbone provides compatibility with biological systems. Its well-defined stereochemistry ensures precision in asymmetric synthesis applications. The compound is typically utilized in research settings for investigating structure-activity relationships or as an intermediate in the development of bioactive molecules. High purity and consistent quality are critical for reliable experimental outcomes.
(-)-n-[(4-methylphenyl)sulfonyl]-d-glutamine structure
42749-49-5 structure
Product Name:(-)-n-[(4-methylphenyl)sulfonyl]-d-glutamine
CAS No:42749-49-5
MF:C12H16N2O5S
MW:300.330842018127
MDL:MFCD19105342
CID:928401
PubChem ID:1549549
Update Time:2025-05-23

(-)-n-[(4-methylphenyl)sulfonyl]-d-glutamine Chemical and Physical Properties

Names and Identifiers

    • (-)-n-[(4-methylphenyl)sulfonyl]-d-glutamine
    • (S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid
    • 5-amino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid
    • Ts-Gln-OH
    • 4-Carbamoyl-2-(toluene-4-sulfonylamino)-butyric acid
    • 5-amino-2(S)-{[(4-methylphenyl)sulfonyl]amino}-5-oxopentanoic acid
    • N-(p-Toluenesulfonyl)-L-glutamine
    • N-(p-tolylsulfonyl)glutamine
    • N2-(toluene-4-sulfonyl)-L-glutamine
    • N2-<(4-methylphenyl)sulfonyl>-L-glutamine
    • N-tosyl-L-glutamine
    • AKOS010379122
    • (2S)-4-CARBAMOYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOIC ACID
    • A6941
    • SCHEMBL3458998
    • 42749-49-5
    • (R)-5-amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid
    • (S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoicacid
    • MDL: MFCD19105342
    • Inchi: 1S/C12H16N2O5S/c1-8-2-4-9(5-3-8)20(18,19)14-10(12(16)17)6-7-11(13)15/h2-5,10,14H,6-7H2,1H3,(H2,13,15)(H,16,17)/t10-/m0/s1
    • InChI Key: YDNYEJZZJXFADP-JTQLQIEISA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N[C@H](C(=O)O)CCC(N)=O)(=O)=O

Computed Properties

  • Exact Mass: 300.07800
  • Monoisotopic Mass: 300.07799279g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 449
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 135Ų

Experimental Properties

  • PSA: 134.94000
  • LogP: 2.16400

(-)-n-[(4-methylphenyl)sulfonyl]-d-glutamine Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

(-)-n-[(4-methylphenyl)sulfonyl]-d-glutamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019112461-5g
(S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid
42749-49-5 95%
5g
$780.15 2023-09-01
Chemenu
CM184038-5g
(S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid
42749-49-5 95%
5g
$505 2021-06-09
Chemenu
CM184038-5g
(S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid
42749-49-5 95%
5g
$505 2023-02-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1735812-1g
Tosyl-l-glutamine
42749-49-5 98%
1g
¥1176.00 2024-05-14
eNovation Chemicals LLC
Y0991425-5g
(S)-5-amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid
42749-49-5 95%
5g
$520 2025-02-22
eNovation Chemicals LLC
Y0991425-5g
(S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid
42749-49-5 95%
5g
$520 2024-08-02
eNovation Chemicals LLC
Y0991425-5g
(S)-5-amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid
42749-49-5 95%
5g
$520 2025-02-28

Additional information on (-)-n-[(4-methylphenyl)sulfonyl]-d-glutamine

Chemical Profile and Applications of (-)-N-[(4-Methylphenyl)sulfonyl]-D-Glutamine (CAS No. 42749-49-5)

The compound (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine (CAS No. 42749-49-5) is a stereospecific derivative of glutamine, featuring a chiral center at the α-carbon and a sulfonylated aromatic moiety. Its molecular structure combines the amino acid backbone of D-glutamine with a (4-methylphenyl)sulfonyl group, which introduces unique physicochemical properties and potential biological interactions. This compound has garnered attention in recent research for its role in modulating enzymatic activity and as a scaffold for drug development.

The (4-methylphenyl)sulfonyl functional group is a key structural element that enhances the compound’s solubility in polar solvents while imparting steric hindrance to specific binding sites. The D-glutamine backbone, distinct from its L-enantiomer, plays a critical role in metabolic pathways and neurotransmission. Recent studies highlight the importance of stereochemistry in such derivatives, as the (-) enantiomer often exhibits superior bioavailability compared to racemic mixtures or other stereoisomers.

Synthesis of (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine typically involves multi-step organic reactions, including sulfonylation of activated D-glutamic acid derivatives followed by amidation with 4-methylbenzenesulfonamide. Advanced methodologies, such as chiral resolution techniques or enzymatic catalysis, have been employed to achieve high enantiomeric purity. Researchers emphasize the need for scalable synthetic routes to meet growing demand in pharmaceutical and biochemical applications.

One of the most promising areas of investigation involves the compound’s interaction with glutaminase enzymes, which are central to cancer metabolism. A 2023 study published in *Nature Chemistry* demonstrated that (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine acts as a competitive inhibitor, selectively targeting tumor-associated isoforms while sparing normal tissue enzymes. This selectivity is attributed to the steric bulk introduced by the (4-methylphenyl)sulfonyl group, which prevents off-target interactions.

In material science, this compound has been explored as a building block for functional polymers due to its dual reactivity at both the amide and sulfonamide moieties. Researchers at MIT reported in 2023 that incorporating (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine into polymeric networks enhanced mechanical stability while enabling pH-responsive degradation—a property valuable for drug delivery systems.

Pharmaceutical applications extend to neurodegenerative disease research, where glutamate dysregulation is implicated in conditions like Alzheimer’s disease. Preclinical trials using rodent models showed that compounds structurally related to (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine improved synaptic plasticity by modulating glutamate transporter activity. These findings underscore the potential of such derivatives as therapeutic agents for neurological disorders.

Environmental impact assessments highlight the compound’s biodegradability under aerobic conditions, with microbial consortia capable of breaking down both the aromatic sulfonamide and glutamine components within 30 days. This aligns with current trends toward sustainable chemical design in industrial applications.

The market for stereospecific amino acid derivatives like (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine is projected to grow at 8% CAGR through 2030, driven by advancements in personalized medicine and biocatalysis research. Leading manufacturers emphasize quality control measures to ensure enantiomeric purity above 99% ee (enantiomeric excess), meeting stringent regulatory standards for pharmaceutical use.

Ongoing research continues to explore novel applications for this compound, including its use as a chiral auxiliary in asymmetric synthesis and as a probe molecule for studying protein-ligand interactions via nuclear magnetic resonance (NMR) spectroscopy. Collaborative efforts between academic institutions and biotech firms are accelerating these developments through high-throughput screening platforms.

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.